molecular formula C11H13F2NO2 B2862681 tert-Butyl N-(3,5-difluorophenyl)carbamate CAS No. 129589-62-4

tert-Butyl N-(3,5-difluorophenyl)carbamate

Cat. No.: B2862681
CAS No.: 129589-62-4
M. Wt: 229.227
InChI Key: BQSNOLRXRLZOMR-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry

The carbamate functional group, characterized by an ester and an amide linked to the same carbonyl, is a cornerstone of modern organic synthesis and medicinal chemistry. nih.gov Organic carbamates are particularly prominent as protecting groups for amines, with the tert-butoxycarbonyl (Boc) group being one of the most frequently employed examples. nbinno.com The Boc group's popularity stems from its ability to render the amine nitrogen non-nucleophilic and non-basic, protecting it from a wide range of reaction conditions, including those involving organometallics, hydrides, and oxidation. nbinno.com

The synthesis of tert-butyl carbamates can be achieved through several methods. A common laboratory-scale approach involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. Another established one-step procedure for preparing carbamates is the reaction of an alcohol with sodium cyanate (B1221674) and trifluoroacetic acid. orgsyn.org The Curtius rearrangement, which involves the thermal decomposition of acyl azides to an isocyanate intermediate that can be trapped by an alcohol, is also a widely used transformation for accessing carbamates from carboxylic acids. nih.gov

A key advantage of the Boc group is its selective removal under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which leaves other acid-labile groups intact if conditions are carefully controlled. This orthogonality allows for complex, multi-step syntheses where different functional groups need to be selectively unmasked at various stages.

Table 1: Properties of tert-Butyl N-(3,5-difluorophenyl)carbamate

Property Value
CAS Number 129589-62-4 bldpharm.com
Molecular Formula C₁₁H₁₃F₂NO₂
Molecular Weight 229.22 g/mol

| IUPAC Name | this compound bldpharm.com |

Significance of the 3,5-Difluorophenyl Moiety in Organic Synthesis

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. cymitquimica.comresearchgate.net The 3,5-difluorophenyl group is a recurring motif in medicinal chemistry and materials science due to the unique effects conferred by the two fluorine atoms on the aromatic ring.

Fluorine is the most electronegative element, and its presence on the phenyl ring significantly influences the molecule's electronic character. The two fluorine atoms in the meta positions act as strong electron-withdrawing groups through induction, which can modulate the reactivity of the aromatic ring and adjacent functional groups. This electronic perturbation is crucial in tuning the acidity or basicity of nearby groups and influencing intermolecular interactions, such as hydrogen bonding and π-stacking.

From a pharmaceutical perspective, the introduction of fluorine can enhance several key properties of a drug candidate:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life and bioavailability of a drug.

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

Binding Affinity: The fluorine atoms can engage in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency and selectivity of the compound. cymitquimica.com

The 3,5-difluorophenyl moiety is utilized as a key building block in the synthesis of various biologically active compounds, including potent protease inhibitors. nih.gov For instance, derivatives of this compound are precursors to complex structures designed to target enzymes like β-secretase (BACE1), which is implicated in neurological disorders. nih.gov

Overview of Research Trajectories for N-Arylcarbamates

N-Arylcarbamates, the class of compounds to which this compound belongs, are subjects of extensive research due to their synthetic versatility and presence in numerous bioactive molecules.

A significant area of investigation is their use as directing groups in C-H bond functionalization. The carbamate group can coordinate to a metal catalyst (commonly palladium), directing the activation of a typically unreactive C-H bond at the ortho position of the aryl ring. This strategy enables the regioselective introduction of various functional groups, including acyloxy and halide groups, providing efficient pathways to highly substituted aromatic compounds. researchgate.net The Snieckus-Fries rearrangement, where an ortho-metalated aryl carbamate rearranges to form an ortho-acylated phenol, is another powerful application of this reactivity. nih.gov

Furthermore, the N-arylcarbamate scaffold is a privileged structure in drug discovery. Research has demonstrated its potential in developing a wide range of therapeutic agents:

Enzyme Inhibitors: Novel N-arylcarbamate derivatives have been designed and synthesized as potent and selective inhibitors of butyrylcholinesterase (BuChE), an important target in the management of Alzheimer's disease. nih.gov Other studies have shown that 1,3-disubstituted ureas and carbamates can act as inhibitors of soluble epoxide hydrolase (sEH), a target for anti-inflammatory and analgesic drugs. mdpi.com

Antifungal Agents: Recent studies have explored N-aryl carbamates as potential fungicides. The structure-activity relationship analyses indicate that the nature and position of substituents on the phenyl ring significantly impact their antifungal activity against various plant pathogens. mdpi.com

The ongoing research into N-arylcarbamates highlights their dual importance as versatile synthetic intermediates and core components of biologically active molecules, ensuring their continued relevance in chemical and pharmaceutical research.

Table 2: Research Applications of N-Arylcarbamates

Research Area Application Key Findings
Organic Synthesis C-H Bond Functionalization The carbamate group acts as a directing group for regioselective ortho-functionalization of the aryl ring. researchgate.netnih.gov
Medicinal Chemistry Butyrylcholinesterase (BuChE) Inhibition Arylcarbamate-N-acylhydrazone derivatives show potent and selective inhibition of BuChE. nih.gov
Medicinal Chemistry Soluble Epoxide Hydrolase (sEH) Inhibition 1,3-disubstituted ureas and carbamates are potent sEH inhibitors for potential analgesic applications. mdpi.com

| Agrochemicals | Antifungal Agents | N-aryl carbamate derivatives exhibit significant antifungal activities, with efficacy dependent on the substitution pattern of the phenyl ring. mdpi.com |

Properties

IUPAC Name

tert-butyl N-(3,5-difluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSNOLRXRLZOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl N 3,5 Difluorophenyl Carbamate and Its Analogs

Direct N-tert-Butoxycarbonylation Approaches

Direct N-tert-butoxycarbonylation is the most common strategy for the synthesis of Boc-protected amines like tert-Butyl N-(3,5-difluorophenyl)carbamate. This approach involves the reaction of the parent amine with a reagent that serves as a source of the electrophilic Boc group.

Utilizing Di-tert-butyl Dicarbonate (B1257347) ((Boc)2O)

Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride (B1165640) or (Boc)₂O, is the most widely used reagent for the N-tert-butoxycarbonylation of amines. wikipedia.orgchemicalbook.com It is favored due to its relative stability, ease of handling, and the benign nature of its byproducts (tert-butanol and carbon dioxide). wikipedia.org

The fundamental reaction for synthesizing this compound involves treating 3,5-difluoroaniline (B1215098) with di-tert-butyl dicarbonate. This pyrocarbonate reacts with the amine nucleophile to form the corresponding N-tert-butoxycarbonyl derivative, also known as a Boc-protected amine. wikipedia.org The reaction is versatile and can be conducted under either anhydrous or aqueous conditions, typically in the presence of a base. organic-chemistry.org The Boc group is stable towards most bases and nucleophiles but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid, making it an excellent protective group. wikipedia.org

The reaction of primary amines with (Boc)₂O can sometimes be associated with the formation of side products like isocyanates and ureas, particularly when catalyzed by strong bases like 4-(Dimethylamino)pyridine (DMAP). nih.govchemicalbook.com Therefore, the development of chemoselective methods that minimize these side reactions is crucial.

To improve efficiency, selectivity, and reaction conditions, various catalytic systems have been developed for the N-tert-butoxycarbonylation of amines using (Boc)₂O. These catalysts often allow the reaction to proceed under milder conditions, with lower reagent stoichiometry, and in a more environmentally friendly manner.

Ionic liquids (ILs) have emerged as effective catalysts for the N-Boc protection of amines. organic-chemistry.orgresearchgate.net Brønsted acidic ionic liquids, such as 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) [(HMIm)BF₄], have been shown to efficiently catalyze the reaction between various amines and (Boc)₂O under mild, solvent-free conditions at room temperature. researchgate.net This method offers high product yields, excellent selectivity, and the advantages of both homogeneous and heterogeneous catalysis, including ease of product separation. researchgate.net

The catalytic role of imidazolium-based ionic liquids is believed to involve the electrophilic activation of di-tert-butyl dicarbonate. This activation occurs through the formation of a bifurcated hydrogen bond with the C-2 hydrogen of the imidazolium (B1220033) cation. organic-chemistry.org This methodology is applicable to a wide range of substrates, including aromatic, aliphatic, and heterocyclic amines, as well as optically pure amino alcohols and amino acid esters, without causing racemization. researchgate.netresearchgate.net

Amine SubstrateCatalystConditionsYield (%)Reference
Aniline (B41778)[(HMIm)BF4] (10 mol%)Solvent-free, RT, 10 min98 researchgate.net
4-Chloroaniline[(HMIm)BF4] (10 mol%)Solvent-free, RT, 15 min96 researchgate.net
Benzylamine[(HMIm)BF4] (10 mol%)Solvent-free, RT, 5 min98 researchgate.net
(S)-Methyl leucinate[(HMIm)BF4] (10 mol%)Solvent-free, RT, 10 min95 researchgate.net

Heterogeneous catalysts, such as inorganic acids supported on silica (B1680970) gel, provide a practical and efficient alternative for N-Boc protection. Perchloric acid adsorbed on silica gel (HClO₄–SiO₂) has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.org This system operates effectively at room temperature and under solvent-free conditions, offering excellent yields and tolerating a variety of functional groups. organic-chemistry.org Other silica-supported acid catalysts, such as sulfonic acid functionalized silica, have also been employed for this transformation. nih.gov The use of silica gel as a support facilitates easy recovery and recycling of the catalyst, aligning with the principles of green chemistry. nih.gov

Amine SubstrateCatalystConditionsTimeYield (%)Reference
AnilineHClO₄–SiO₂Solvent-free, RT15 min98 organic-chemistry.org
4-NitroanilineHClO₄–SiO₂Solvent-free, RT20 min96 organic-chemistry.org
BenzylamineHClO₄–SiO₂Solvent-free, RT5 min99 organic-chemistry.org
PyrrolidineHClO₄–SiO₂Solvent-free, RT10 min95 organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) serves as a unique and highly effective medium that functions as both a solvent and an organocatalyst for the N-Boc protection of amines. organic-chemistry.org This method is notable for its simplicity, efficiency, and rapid reaction times, with many conversions reaching completion within 5 to 30 minutes at room temperature. organic-chemistry.orgresearchgate.net The protocol provides excellent yields (often up to 99%) for a diverse range of primary, secondary, aromatic, and heterocyclic amines without the need for additional acidic or basic catalysts. organic-chemistry.org

A key advantage of using HFIP is its ability to promote chemoselective mono-N-Boc protection while avoiding common side reactions such as the formation of isocyanates, ureas, or N,N-di-Boc products. organic-chemistry.orgresearchgate.net Furthermore, when applied to amino alcohols, the reaction selectively protects the amino group without forming oxazolidinone byproducts. organic-chemistry.org HFIP is a recyclable catalyst, which can be recovered by fractional distillation and reused without a discernible loss in activity, making this a more environmentally benign approach. organic-chemistry.org

Amine SubstrateConditionsTime (min)Yield (%)Reference
AnilineHFIP, RT1097 organic-chemistry.org
4-FluoroanilineHFIP, RT1596 organic-chemistry.org
BenzylamineHFIP, RT599 organic-chemistry.org
2-AminoethanolHFIP, RT1098 organic-chemistry.org
Catalytic Systems for Chemoselective N-Boc Protection

Reactions with Chloroformates

A primary and direct method for the synthesis of this compound involves the reaction of 3,5-difluoroaniline with a suitable tert-butoxycarbonyl (Boc) donating reagent, such as di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate. This reaction is a standard procedure for installing the Boc protecting group onto an amine.

The synthesis is typically conducted by treating 3,5-difluoroaniline with di-tert-butyl dicarbonate in an appropriate solvent. To facilitate the reaction, a base is often employed. For instance, the protection of similar anilines is effectively carried out in aqueous conditions with a base like sodium bicarbonate or in an organic solvent such as acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst. wikipedia.orggsconlinepress.com The general reaction for a related compound involves stirring the aniline with tert-butyl chloroformate in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) or toluene (B28343) at room temperature.

General Reaction Scheme:

3,5-Difluoroaniline + Di-tert-butyl dicarbonate → this compound

Reagent/ConditionRole/FunctionTypical Examples
Starting Material Amine source3,5-Difluoroaniline
Acylating Agent Source of Boc groupDi-tert-butyl dicarbonate, tert-Butyl chloroformate
Base Catalyst/Proton scavengerTriethylamine, DIPEA, DMAP, Sodium Bicarbonate
Solvent Reaction mediumDichloromethane, Toluene, Acetonitrile, Water
Temperature Reaction conditionRoom temperature to slightly elevated

Curtius Rearrangement Based Syntheses

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into amines, carbamates, or ureas via an isocyanate intermediate. nih.govscispace.com This reaction is characterized by its tolerance of a wide array of functional groups and the complete retention of stereochemistry of the migrating group. scispace.comwikipedia.org

The synthesis of this compound via the Curtius rearrangement begins with 3,5-difluorobenzoic acid. The carboxylic acid is first converted into an acyl azide (B81097). This transformation can be achieved using several reagents, with diphenylphosphoryl azide (DPPA) being a common choice. The acyl azide is a key intermediate that undergoes thermal decomposition. nih.govnih.gov

The rearrangement itself is believed to be a concerted process where the R-group migrates as nitrogen gas is expelled, directly forming an isocyanate without the generation of a free nitrene intermediate. wikipedia.org

Reaction Pathway:

3,5-Difluorobenzoic acid → 3,5-Difluorobenzoyl azide → 3,5-Difluorophenyl isocyanate + N₂

The 3,5-difluorophenyl isocyanate generated in the rearrangement is highly reactive and is typically trapped in situ with a nucleophile. organic-chemistry.org To obtain the target compound, tert-butanol (B103910) is used as the trapping agent. The nucleophilic attack of the alcohol on the isocyanate yields the corresponding tert-butyl carbamate (B1207046). nih.govwikipedia.org

This one-pot procedure, converting a carboxylic acid directly to a Boc-protected amine, is highly efficient. Modern protocols may use a combination of reagents like di-tert-butyl dicarbonate and sodium azide, with catalysts such as zinc(II) triflate to facilitate the process at mild temperatures (e.g., 40 °C). nih.gov

StepDescriptionKey Intermediate
1. Acyl Azide Formation The starting carboxylic acid (3,5-difluorobenzoic acid) is converted to an acyl azide.3,5-Difluorobenzoyl azide
2. Rearrangement The acyl azide undergoes thermal decomposition, losing N₂ gas to form an isocyanate.3,5-Difluorophenyl isocyanate
3. Trapping The isocyanate is reacted with tert-butanol to form the final carbamate product.This compound

Advanced Stereoselective Synthesis of Related Difluorophenyl-Containing Carbamates

For the synthesis of more complex, chiral molecules that are analogs of this compound, advanced stereoselective methods are required. These techniques are crucial for producing enantiomerically pure compounds, which are often necessary for pharmaceutical applications.

Asymmetric aldol (B89426) reactions are a cornerstone of stereoselective synthesis, allowing for the creation of chiral β-hydroxy carbonyl compounds which can serve as precursors to complex carbamates. The Evans' syn-aldol reaction, for example, has been successfully employed in the synthesis of chiral difluorophenyl-containing carbamates. nih.govnih.gov

In a reported synthesis, 3,5-difluorohydrocinnamic acid is used as the starting material. nih.gov It is first converted to a chiral N-acyloxazolidinone. The boron enolate of this species is then reacted with an aldehyde in a highly diastereoselective aldol reaction to establish the required stereocenters. nih.govharvard.edu Subsequent chemical transformations can convert the aldol product into a chiral carbamate.

Key Steps in an Evans' Aldol Approach: nih.gov

Chiral Auxiliary Attachment: 3,5-Difluorohydrocinnamic acid is coupled to a chiral oxazolidinone auxiliary.

Enolate Formation: The resulting carboximide is treated with a boron triflate (e.g., Bu₂BOTf) and a hindered base to form a Z-enolate.

Aldol Addition: The boron enolate reacts with an aldehyde to yield the syn-aldol product with high diastereoselectivity.

Further Conversion: The aldol product is then elaborated through several steps, including the introduction of the carbamate moiety, to yield the final chiral target.

Chiral epoxides are valuable intermediates in organic synthesis, as they can be opened by various nucleophiles to generate a range of enantiomerically pure compounds. In the context of difluorophenyl-containing carbamates, enantioselective synthesis of an aminoalkyl epoxide serves as a key strategy. nih.govnih.gov

Following an asymmetric aldol reaction to set the stereochemistry of a β-hydroxy acid, this precursor can be converted into a chiral epoxide. This epoxide, which contains the 3,5-difluorophenyl group, becomes a versatile building block. nih.gov The synthesis of such epoxides allows for the subsequent introduction of various functionalities through regioselective and stereospecific ring-opening reactions, leading to the development of novel protease inhibitors and other biologically active molecules. nih.govnih.gov The development of catalytic enantioselective epoxidation methods continues to be an active area of research, providing access to these crucial chiral building blocks. nih.govprinceton.educornell.eduresearchgate.netresearchgate.net

Curtius Rearrangement in Chiral Synthesis

The Curtius rearrangement is a potent and widely utilized method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.gov A key advantage of this reaction, particularly in chiral synthesis, is that the rearrangement of the acyl azide to the isocyanate proceeds with complete retention of the stereochemistry of the migrating group. nih.gov This characteristic makes it an ideal choice for the synthesis of chiral amines and their derivatives, as it ensures the transfer of chirality from the starting material to the product without racemization. nih.govorganic-chemistry.org

The general mechanism involves the conversion of a carboxylic acid (1) to an acyl azide (2), which then undergoes thermal or photochemical decomposition. This decomposition results in the loss of nitrogen gas and the formation of an acyl nitrene intermediate (3), which promptly rearranges to an isocyanate (4). nih.gov The isocyanate is a stable intermediate that can be trapped by various nucleophiles. nih.govresearchgate.net For the synthesis of carbamates, an alcohol is used to trap the isocyanate.

Scheme 1: General Mechanism of the Curtius Rearrangement for Carbamate Synthesis

General mechanism of the Curtius rearrangement, showing a carboxylic acid converting to an acyl azide, then to an isocyanate, and finally trapped by an alcohol to form a carbamate.This is a fictional image created for illustrative purposes.

A practical application of this methodology in synthesizing complex chiral molecules is demonstrated in the preparation of building blocks for novel protease inhibitors. nih.gov For instance, a chiral carboxylic acid, derived from an asymmetric aldol reaction, can be subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of triethylamine. nih.gov The resulting isocyanate is subsequently trapped, leading to the formation of a carbamate-protected aminoalcohol with the original stereochemistry preserved. nih.gov

In one specific synthetic route, an aldol product was saponified to its corresponding carboxylic acid. nih.gov This acid then underwent a Curtius rearrangement with DPPA in toluene at 90 °C. nih.gov The reaction successfully yielded the desired oxazolidinone derivative, which was then hydrolyzed and protected to afford the final tert-butyl carbamate (Boc)-derivative. nih.gov This sequence highlights the reaction's compatibility with complex molecular architectures and its reliability in preserving stereochemical integrity.

Table 1: Key Reagents in Curtius Rearrangement for Carbamate Synthesis

Reagent Role Reference
Diphenylphosphoryl azide (DPPA) Converts carboxylic acid to acyl azide nih.gov
Triethylamine (Et3N) Base nih.govnih.gov
Toluene or Benzene Solvent for thermal rearrangement nih.gov
tert-Butanol (tBuOH) Nucleophile to trap isocyanate, forming a Boc-protected amine nih.gov
Tetrabutylammonium (B224687) bromide (TBAB) Additive to facilitate the reaction organic-chemistry.org

Purification and Isolation Techniques in Carbamate Synthesis

The purification and isolation of carbamates, including this compound and its analogs, are critical steps to ensure the final product's high purity. Standard laboratory techniques such as aqueous workup, extraction, crystallization, and chromatography are routinely employed. orgsyn.orggoogle.comnih.gov

Aqueous Workup and Extraction

Following the synthesis, the reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. This process often involves diluting the reaction mixture with an organic solvent and washing it sequentially with various aqueous solutions. A common washing sequence includes a dilute acid (e.g., dilute hydrochloric acid) to neutralize any remaining base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, and finally, a wash with water or brine. google.com The desired carbamate product remains in the organic layer, which is then separated. orgsyn.orggoogle.com The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure, often using a rotary evaporator. nih.govorgsyn.org

Crystallization and Recrystallization

Crystallization is a highly effective method for purifying solid carbamates. After the solvent is removed post-extraction, the crude product can be crystallized or recrystallized from a suitable solvent or solvent system. google.com The choice of solvent is crucial; hexane (B92381) is frequently used for the crystallization of tert-butyl carbamate derivatives. google.comorgsyn.org In some cases, a solvent mixture, such as benzene-hexane, may be required to achieve optimal crystallization and recovery. orgsyn.org The process typically involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals. researchgate.net The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. orgsyn.orggoogle.com

Chromatography

For non-crystalline products or mixtures that are difficult to separate by crystallization, column chromatography is the preferred purification method. nih.gov Silica gel is the most common stationary phase used for the purification of carbamates. nih.govd-nb.info The crude product is loaded onto the silica gel column and eluted with an appropriate solvent system, typically a mixture of a non-polar solvent like hexane or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297). nih.govd-nb.info The polarity of the eluent is optimized to achieve effective separation of the desired carbamate from byproducts and unreacted starting materials. Fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and concentrated to yield the purified carbamate. nih.gov

Trituration

Trituration can also be employed as a simple and effective purification technique for solid products. This method involves washing or suspending the crude solid in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. orgsyn.org For example, a crude solid carbamate can be triturated with cold iso-hexane, filtered, and dried under vacuum to afford the purified product. orgsyn.org

Table 2: Summary of Purification Techniques for Carbamates

Technique Description Common Solvents/Reagents Reference
Aqueous Workup & Extraction Removal of water-soluble impurities by partitioning between organic and aqueous phases. Diethyl ether, Ethyl acetate, Dichloromethane; Washed with dilute HCl, NaHCO3(aq), Brine. orgsyn.orggoogle.comorgsyn.org
Crystallization/ Recrystallization Purification of solids based on differences in solubility. The compound is dissolved in a hot solvent and cooled to form pure crystals. Hexane, Ethyl acetate/Hexane, Benzene-Hexane, Water. google.comorgsyn.orgresearchgate.netgoogle.com
Column Chromatography Separation based on differential adsorption of components to a stationary phase (silica gel). Ethyl acetate/Hexane, Cyclohexane/Ethyl acetate. nih.govd-nb.info

| Trituration | Washing a solid with a solvent in which it has low solubility to remove soluble impurities. | Cool iso-hexane. | orgsyn.org |

Table of Compounds

Compound Name
This compound
Diphenylphosphoryl azide (DPPA)
Triethylamine
Toluene
Benzene
tert-Butanol
Tetrabutylammonium bromide (TBAB)
Zinc(II) triflate
Diethyl ether
Ethyl acetate
Dichloromethane
Hydrochloric acid
Sodium bicarbonate
Magnesium sulfate
Sodium sulfate
Hexane
Cyclohexane

Reactivity and Transformations of Tert Butyl N 3,5 Difluorophenyl Carbamate

Role as an Amine Protecting Group (Boc-Protection)

The compound tert-Butyl N-(3,5-difluorophenyl)carbamate serves as a derivative of 3,5-difluoroaniline (B1215098) where the amine functionality is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is one of the most common methods for shielding amine groups during multi-step organic synthesis. researchgate.net The Boc group reduces the nucleophilicity and basicity of the amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com

The introduction of the Boc group is typically achieved by treating the parent amine, in this case, 3,5-difluoroaniline, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov This reaction converts the reactive primary amine into a significantly less reactive carbamate (B1207046), which is stable under a variety of reaction conditions. researchgate.net This stability allows for selective transformations on other functional groups within the molecule.

Stability to Various Reaction Conditions

A key advantage of the Boc protecting group is its robustness under a wide range of non-acidic conditions, which allows for a broad scope of chemical transformations on the protected substrate. researchgate.nettotal-synthesis.com

Stability Profile of Boc-Protected Amines

Reaction Condition Stability of Boc Group
Nucleophiles Generally stable to common nucleophiles such as organolithium reagents (RLi), Grignard reagents (RMgX), cuprates (R₂CuLi), enolates, ammonia, and alkoxides. researchgate.netorganic-chemistry.org
Bases Stable to a wide range of bases, including both organic bases like triethylamine (B128534) (NEt₃) and pyridine, and inorganic bases. organic-chemistry.orgnih.gov This stability is crucial for reactions that require basic conditions.
Electrophiles Stable in the presence of many electrophiles, allowing for reactions such as acylations or alkylations at other sites in the molecule. organic-chemistry.org
Reduction The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd, H₂/Ni), a common method for cleaving other protecting groups like the benzyloxycarbonyl (Cbz) group. researchgate.netchemistrysteps.com It is also resistant to reduction by lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

| Oxidation | Generally stable to many oxidizing agents, including permanganate (B83412) (KMnO₄), osmium tetroxide (OsO₄), and peroxy acids (RCOOOH). researchgate.netorganic-chemistry.org |

This predictable stability makes the Boc group a reliable choice in complex synthetic pathways.

Orthogonal Deprotection Strategies

In complex syntheses, particularly in peptide chemistry, multiple protecting groups are often used. An orthogonal strategy employs protecting groups that can be removed under distinct conditions without affecting the others. fiveable.mebiosynth.com The acid-labile nature of the Boc group makes it an excellent component of such strategies. nih.gov

For instance, the Boc group is frequently used in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. chemistrysteps.comorganic-chemistry.orgbiosynth.com This allows for the selective deprotection of one amine while others remain protected. A researcher could, for example, remove an Fmoc group with a base like piperidine (B6355638) to reveal an amine for further reaction, while a Boc-protected amine elsewhere in the molecule remains completely intact. organic-chemistry.orgresearchgate.net Subsequently, the Boc group can be removed under acidic conditions without affecting any remaining Fmoc or Cbz groups. researchgate.net

Common Orthogonal Protecting Group Pairs with Boc

Protecting Group Cleavage Condition Orthogonality with Boc
Fmoc (Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine) Yes, Boc is stable to base. organic-chemistry.orgtotal-synthesis.com

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | Yes, Boc is stable to hydrogenation. chemistrysteps.comtotal-synthesis.com |

Cleavage Conditions for tert-Butyl Carbamates

The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.comcommonorganicchemistry.com

Strong, anhydrous acids are highly effective for Boc deprotection. nih.gov

Trifluoroacetic Acid (TFA): A common method involves treating the Boc-protected compound with a solution of TFA, often in a solvent like dichloromethane (B109758) (DCM). acs.orgcommonorganicchemistry.comwikipedia.org The reaction is typically rapid, often completing within an hour at room temperature. commonorganicchemistry.comfishersci.co.uk A potential side reaction is the alkylation of nucleophilic residues (like tryptophan or methionine in peptides) by the released tert-butyl cation, which can be suppressed by adding "scavengers" such as anisole (B1667542) or thioanisole. wikipedia.org

Hydrogen Chloride (HCl) in Organic Solvents: Solutions of HCl in solvents like dioxane, methanol, or ethyl acetate (B1210297) are also widely used for cleaving Boc groups. fishersci.co.uknih.govcommonorganicchemistry.com A 4M solution of HCl in dioxane is a standard reagent for this purpose, providing efficient and clean deprotection. nih.govnih.govcommonorganicchemistry.com

For substrates that are sensitive to the harsh conditions of strong anhydrous acids, milder aqueous acidic conditions can be employed. Aqueous phosphoric acid (85 wt%) has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.orgresearchgate.net This method offers good selectivity, allowing for the removal of the Boc group in the presence of other acid-sensitive functionalities such as Cbz groups, benzyl (B1604629) esters, and TBDMS ethers. nih.govorganic-chemistry.orgresearchgate.net The reactions are generally high-yielding, and the workup is convenient. organic-chemistry.orgresearchgate.net

Lewis acids can also facilitate the cleavage of tert-butyl carbamates. While strong Lewis acids like AlCl₃ can be used, milder conditions are often sought to improve selectivity. wikipedia.org Cerium(III) chloride (CeCl₃), often used in combination with sodium iodide (NaI), has been reported for the selective cleavage of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgresearchgate.net This system demonstrates the ability of Lewis acids to coordinate to the carbonyl oxygen, weakening the C-O bond and facilitating the departure of the tert-butyl group under conditions that may be milder than strong Brønsted acids. organic-chemistry.orgresearchgate.net This approach can be particularly useful when other acid-sensitive groups must be preserved in the molecule.

Radical Cation Mediated Cleavage

The tert-butyl protecting group of carbamates, including this compound, can be removed under mild conditions through a process mediated by radical cations. nih.govresearchgate.net A notable method employs the commercially available tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), in conjunction with triethylsilane as a sacrificial reagent. nih.gov This catalytic protocol facilitates the cleavage of the C–O bond in the tert-butyl group, offering high isolated yields of the corresponding amine. nih.govresearchgate.net

The reaction proceeds without the need for high temperatures or strong acidic or basic conditions, which are often required for traditional deprotection of tert-butyl groups. nih.gov This mild approach makes it suitable for substrates with sensitive functional groups. nih.gov The magic blue catalyst activates the Si–H bonds in triethylsilane, which leads to the de-tert-butylation. nih.gov This method is effective for a wide range of structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates. nih.govresearchgate.net

Table 1: Radical Cation Mediated Cleavage of tert-Butyl Carbamates

Catalyst Reagent Key Feature Advantage
Tris-4-bromophenylamminium radical cation (Magic Blue, MB•+) Triethylsilane Catalytic cleavage of C-O bond Mild conditions, high yield (up to 95%) nih.gov

Reactions of the Carbamate Moiety

Hydrolysis

The hydrolysis of carbamates is a fundamental transformation that results in the cleavage of the carbamate bond. researchgate.net For this compound, hydrolysis, typically under alkaline conditions, would yield 3,5-difluoroaniline, carbon dioxide, and tert-butanol (B103910). researchgate.net The reaction is often catalyzed by a hydroxide (B78521) ion, which attacks the carbonyl function of the carbamate group. researchgate.net This degradation pathway is a common characteristic of carbamate compounds in aqueous media. researchgate.net

Table 2: Products of this compound Hydrolysis

Reactant Conditions Products
This compound Aqueous base (e.g., KOH, NaOH) 3,5-difluoroaniline, Carbon Dioxide (CO2), tert-Butanol

Exchange Processes

Carbamate exchange, or transcarbamation, is a process where the carbamate group is transferred to another nucleophile, such as an amine or alcohol. This reaction allows for the modification of the carbamate structure without complete removal of the protecting group. While specific studies on exchange processes involving this compound are not detailed in the provided sources, the general reactivity of carbamates suggests such transformations are feasible, often requiring catalytic activation to proceed efficiently.

Derivatization and Functionalization Strategies

The structure of this compound allows for further modification, particularly at the carbamate nitrogen.

N-Alkylation

N-Alkylation of a carbamate introduces an alkyl group onto the nitrogen atom, transforming the secondary carbamate into a tertiary one. This reaction typically involves the deprotonation of the carbamate nitrogen with a base, followed by reaction with an alkylating agent like an alkyl halide. google.com Phase transfer catalysis can be employed to facilitate this reaction, using reagents such as tetrabutylammonium (B224687) bromide in the presence of a base like potassium hydroxide and an alkylating agent like dimethyl sulfate (B86663). google.com This method has been successfully used to prepare N-alkylated carbamate derivatives in high yield. google.com

Table 3: General Conditions for N-Alkylation of Carbamates

Component Example Reagent Function
Base Potassium Hydroxide (KOH) Deprotonates the carbamate nitrogen
Alkylating Agent Dimethyl Sulfate, Alkyl Halide Provides the alkyl group
Phase Transfer Catalyst Tetrabutylammonium Bromide Facilitates reaction between phases
Solvent Ethyl Acetate, Dichloromethane Reaction medium

Introduction of Diverse Substituents onto the Carbamate Nitrogen

Introducing a variety of substituents onto the carbamate nitrogen can significantly alter the molecule's properties. The electronic nature of the substituent on the N-aryl ring has been shown to influence the rotational barrier around the carbamate C–N bond. nd.eduresearchgate.net Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.eduresearchgate.net

While direct functionalization of the N-H bond (as in N-alkylation) is one route, another common strategy is to synthesize the desired N-substituted carbamate from a pre-functionalized amine. For instance, reacting a secondary amine (N-substituted 3,5-difluoroaniline) with di-tert-butyl dicarbonate would yield a tertiary carbamate with a specific substituent already in place. nih.gov This synthetic approach provides broad access to a diverse range of N-substituted this compound analogues for various applications. chemscene.com

Coupling Reactions for Complex Molecule Assembly

While specific palladium-catalyzed cross-coupling reactions utilizing this compound as a direct substrate are not extensively documented in the reviewed literature, the principles of C-N bond formation and the reactivity of related N-Boc protected anilines provide a strong basis for its utility in the assembly of complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for anilines, enabling their participation in a variety of coupling reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of arylated amines, which are prevalent in pharmaceuticals, natural products, and organic materials. nih.gov

The reactivity of the N-H bond in this compound allows for its participation in N-arylation reactions. Palladium catalysts, in conjunction with suitable ligands and bases, facilitate the coupling of the carbamate with aryl halides or triflates. The electron-withdrawing nature of the 3,5-difluorophenyl group can influence the nucleophilicity of the nitrogen atom, potentially requiring tailored reaction conditions for optimal yields. The development of versatile catalyst systems has enabled the coupling of a wide range of amides and aryl halides. researchgate.net

Furthermore, while the C-N bond of the carbamate itself is generally stable, the aryl ring of this compound can be functionalized prior to its introduction into a target molecule. For instance, if the difluorophenyl ring were to contain a leaving group such as a bromine or iodine atom, it could readily participate in Suzuki-Miyaura, Sonogashira, or Heck coupling reactions to form carbon-carbon bonds. This strategy allows for the construction of complex biaryl or substituted aromatic systems. The Boc-protected amino group would remain intact during these transformations, to be deprotected at a later synthetic stage. The choice of catalyst and reaction conditions is crucial to avoid premature cleavage of the Boc group.

The following table provides hypothetical examples of coupling reactions where a functionalized precursor to this compound could be employed, based on established palladium-catalyzed methodologies.

Coupling ReactionReactantsCatalyst System (Typical)Product Type
Suzuki-MiyauraBromo-(3,5-difluorophenyl)carbamate + Arylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl carbamate
Buchwald-Hartwig AminationThis compound + Aryl bromidePd₂(dba)₃, Xantphos, Cs₂CO₃N,N'-Diaryl carbamate
SonogashiraIodo-(3,5-difluorophenyl)carbamate + Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted phenylcarbamate
HeckIodo-(3,5-difluorophenyl)carbamate + AlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl-substituted phenylcarbamate

Mechanistic Investigations of Carbamate Transformations

Conformational Analysis and Rotational Barriers

The rotational barrier around the carbamate C–N bond is a key feature influencing the molecule's three-dimensional structure and reactivity. This rotation is hindered due to the partial double bond character of the C–N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon gives rise to the existence of syn and anti rotamers. nd.edu

Variable temperature NMR spectroscopy is a powerful technique to study these rotational barriers. For N-aryl carbamates, the barrier to rotation is influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups, such as the two fluorine atoms in this compound, are expected to decrease the rotational barrier. nd.eduresearchgate.net This is because they reduce the electron density on the nitrogen atom, thereby decreasing the donation of its lone pair to the carbonyl group and reducing the C-N double bond character. nd.edu

A study on various aryl-substituted t-butyl N-methyl-N-aryl carbamates demonstrated a linear free energy relationship between the rotational barrier (ΔG‡) and the electronic effect of the substituent. The presence of electron-withdrawing groups was found to lower the rotational barrier. nd.edu For this compound, the two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect. This would lead to a lower rotational barrier compared to the unsubstituted N-phenyl analogue.

Molecular modeling suggests that for N-aryl carbamates, the syn rotamer, which places the bulky tert-butyl group in the shielding region above the face of the N-aryl ring, can be the more stable conformer. nd.edu The equilibrium between the syn and anti rotamers is also influenced by steric interactions between the carbonyl oxygen and the aryl ring. nd.edu

The following table summarizes the expected effects of the 3,5-difluoro substitution on the conformational properties of this compound based on studies of analogous compounds.

PropertyInfluence of 3,5-Difluoro SubstitutionRationale
C-N Rotational Barrier (ΔG‡)LoweredThe strong inductive electron-withdrawing effect of the fluorine atoms reduces the electron density on the nitrogen, decreasing the C-N double bond character. nd.edu
syn/anti Rotamer EquilibriumPotentially favors the syn rotamerThe bulky tert-butyl group is placed in a sterically less hindered position above the aryl ring. nd.edu
N-Aryl Ring ConformationTwisted out of the carbamate planeSteric hindrance between the ortho-hydrogens of the phenyl ring and the carbamate moiety prevents full conjugation.

Hydrogen Bonding Interactions

The hydrogen bonding capabilities of this compound are primarily dictated by the N-H proton, which can act as a hydrogen bond donor, and the carbonyl oxygen and the fluorine atoms, which can act as hydrogen bond acceptors.

The N-H group can form intermolecular hydrogen bonds with suitable acceptors, such as solvent molecules or other functional groups in a larger molecular assembly. In the solid state, N-H···O=C hydrogen bonds are a common motif in carbamates and related structures like ureas, often leading to the formation of dimeric or polymeric chains. mdpi.com

The role of organic fluorine in hydrogen bonding is a subject of ongoing research. While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is generally considered weak. nih.gov However, in certain contexts, C-F···H-N or C-F···H-C interactions can be observed. ucla.eduresearchgate.net In the case of this compound, the fluorine atoms could potentially engage in weak intramolecular or intermolecular hydrogen bonds, although these would likely be less significant than the conventional N-H···O hydrogen bonds. The presence of the electron-withdrawing fluorine atoms can increase the acidity of the N-H proton, thereby strengthening its hydrogen bond donating capacity. researchgate.net

In a crystal structure of a related compound, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the molecules form layers stabilized by N–H…O hydrogen bonds. mdpi.com A similar arrangement would be expected for this compound in the solid state.

The potential hydrogen bonding interactions involving this compound are summarized in the table below.

DonorAcceptorType of InteractionSignificance
Carbamate N-HCarbonyl Oxygen (intermolecular)N-H···O=CStrong, likely to be a dominant interaction in the solid state. mdpi.com
Carbamate N-HSolvent (e.g., DMSO, acetone)N-H···SolventModerate to strong, depending on the solvent's hydrogen bond accepting ability.
C-H (from aryl or tert-butyl group)Fluorine (intermolecular)C-H···F-CWeak, may contribute to crystal packing. researchgate.net
Carbamate N-HFluorine (intramolecular/intermolecular)N-H···F-CWeak, less favorable than N-H···O interactions. nih.govucla.edu

Role in Advanced Organic Synthesis and Chemical Research

Building Block in Complex Molecule Synthesis

Tert-Butyl N-(3,5-difluorophenyl)carbamate is a fundamental component in the assembly of intricate molecular architectures. nih.govnih.gov Its utility stems from the predictable reactivity of the carbamate (B1207046) and the specific properties imparted by the 3,5-difluorophenyl group. This moiety is often incorporated into molecules designed as inhibitors for enzymes like β-secretase (BACE1), where the difluorophenyl group can act as a key P1 ligand. nih.gov The synthesis of such complex inhibitors frequently relies on the initial construction of chiral synthons derived from this carbamate.

A significant application of this compound and its derivatives is in the stereoselective synthesis of chiral intermediates. These optically active molecules are crucial for developing drugs that can interact specifically with biological targets. Research has demonstrated that derivatives of this compound can be guided through asymmetric reactions to produce enantiomerically pure products. For instance, enzymatic kinetic resolution has been successfully applied to similar carbamate structures to separate enantiomers, yielding optically pure (R)- and (S)-forms that are key intermediates for chiral organoselenanes and organotelluranes. researchgate.net This control over stereochemistry is essential for creating effective and selective therapeutic agents.

The compound is instrumental in the synthesis of fluorinated aminoalkyl epoxides, which are valuable building blocks for novel protease inhibitors. nih.govnih.gov Enantioselective syntheses of specific epoxides, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its diastereomer, have been developed. nih.gov These syntheses utilize powerful asymmetric aldol (B89426) reactions, including titanium-enolate and Evans' syn-aldol methodologies, to establish the two critical stereogenic centers with high precision. nih.gov The resulting fluorinated aminoalkyl epoxides can then be converted into potent inhibitors of enzymes like BACE1. nih.gov

The table below outlines a generalized synthetic approach to these key epoxide intermediates.

StepReaction TypeKey ReagentsIntermediate/ProductPurpose
1Asymmetric Aldol ReactionEster Ti-enolate, trans-cinnamaldehyde, TiCl₄, DIPEAanti-aldol productSets the stereochemistry of two adjacent carbon atoms with high diastereoselectivity. nih.gov
2Curtius Rearrangementβ-hydroxy acidsAmine functional groupInstalls the necessary amine functionality in the molecule. nih.gov
3Epoxidation-Fluorinated aminoalkyl oxiraneForms the final epoxide ring, creating a versatile building block. nih.gov

Design of Peptide Bond Surrogates

In the field of medicinal chemistry, peptidomimetics—molecules that mimic the structure and function of peptides—are of great interest. prismbiolab.com Peptidomimetics offer several advantages over natural peptides, including enhanced stability and better cell permeability. prismbiolab.com The structural unit derived from this compound can be incorporated into molecular designs to act as a surrogate for natural amino acid residues, particularly those with aromatic side chains like phenylalanine.

A key strategy in designing potent drugs, especially those that target protein-protein interactions (PPIs), is conformational restriction. prismbiolab.com By limiting the flexibility of a molecule, it can be locked into a bioactive conformation that binds more tightly and selectively to its target. The rigid aromatic ring of the 3,5-difluorophenyl group contributes significantly to this conformational constraint. prismbiolab.com Unlike flexible aliphatic chains, the planar phenyl ring reduces the number of possible conformations the molecule can adopt, which is an advantageous strategy for designing effective peptidomimetics. prismbiolab.com

Intermediates for Advanced Fluorinated Organic Compounds

The title compound is a valuable intermediate for a wide range of advanced fluorinated organic compounds. clearsynth.com The strategic placement of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic profile. solvay.com Consequently, organofluorine compounds are prevalent in pharmaceuticals and agrochemicals. solvay.com Carbamates containing the difluorophenyl motif are key precursors in multi-step syntheses. For example, derivatives are essential for creating complex drug molecules such as Omarigliptin, highlighting the role of these structures as strategic intermediates in pharmaceutical manufacturing. nbinno.com The conversion of tert-butyl-((S)-1-(S)-oxiran-2yl)-2-phenylethyl carbamate derivatives into potent β-secretase inhibitors further exemplifies their crucial role as stepping stones to sophisticated, biologically active fluorinated molecules. nih.gov

Application in Compound Library Synthesis

This compound serves as a valuable building block in the synthesis of compound libraries, which are crucial for high-throughput screening and drug discovery. The unique structural features of this molecule—the Boc-protected amine and the electronically modified difluorophenyl ring—provide a versatile scaffold for generating a diverse range of molecules. The 3,5-difluoro substitution pattern is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

In the context of library synthesis, a common strategy involves using a core scaffold like this compound and systematically introducing a variety of substituents or building blocks through parallel synthesis techniques. The Boc-protecting group is ideal for this approach, as it is stable under many reaction conditions but can be readily removed under acidic conditions to unmask the aniline (B41778) nitrogen for further functionalization.

Research has shown that related structures incorporating the 3,5-difluorophenyl motif are key components in the development of libraries of targeted inhibitors. For instance, derivatives are used as essential building blocks for creating diverse libraries of protease inhibitors, such as those targeting β-secretase (BACE1), which is implicated in Alzheimer's disease. nih.gov In these syntheses, the 3,5-difluorophenylmethyl side chain acts as a crucial P1 ligand. nih.gov The synthesis process allows for the generation of various inhibitors by reacting an aminoalkyl epoxide containing the difluorophenyl group with a range of different amines and then functionalizing the N-terminus. nih.gov

Similarly, related carbamate structures serve as foundational frameworks for preparing libraries of unsymmetrical diureas. mdpi.comresearchgate.net These libraries are instrumental in identifying potent inhibitors of enzymes like human soluble epoxide hydrolase (sEH), a target for anti-inflammatory and analgesic drugs. mdpi.comresearchgate.netmdpi.com The carbamate allows for controlled, stepwise synthesis, enabling the creation of a large number of distinct diurea compounds for screening.

The table below illustrates a representative application of how a scaffold derived from this compound can be utilized in the generation of a focused compound library.

Scaffold ClassTarget Enzyme ClassLibrary Generation StrategyExample of Resulting Structure
Difluorophenyl Carbamate DerivativeProtease (e.g., BACE1)1. Epoxide ring-opening with various amines. 2. N-terminus functionalization with diverse P2 ligands. nih.govBACE1 inhibitors with a 3,5-difluorophenylmethyl P1 ligand. nih.gov
Fluorophenyl Carbamate FrameworkHydrolase (e.g., sEH)1. Deprotection of Boc-group. 2. Reaction with various isocyanates to form unsymmetrical diureas. mdpi.comresearchgate.netUnsymmetrical diureas containing a fluorophenyl moiety. mdpi.comresearchgate.net

Conclusion and Future Directions

Summary of Synthetic Utility and Mechanistic Understanding

The synthetic utility of tert-butyl N-(3,5-difluorophenyl)carbamate primarily revolves around its role in directed ortho-metalation reactions. The carbamate (B1207046) functionality effectively directs the regioselective deprotonation of the aromatic ring at the positions ortho to the carbamate group, facilitating the introduction of a wide range of electrophiles. This method provides a powerful tool for the synthesis of polysubstituted aromatic compounds with a high degree of regiochemical control.

Mechanistically, the reaction proceeds through the formation of a transient organolithium intermediate, which is stabilized by coordination to the carbamate group. This intermediate then reacts with various electrophiles to yield the desired substituted products. The Boc protecting group can be readily removed under acidic conditions, providing access to the corresponding amine, which can be further functionalized.

Potential for Novel Derivatizations and Transformations

The reactivity of this compound opens up numerous possibilities for novel derivatizations and transformations. The introduction of various functional groups at the ortho positions can lead to the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry and materials science.

For instance, the introduction of boronic acid esters via ortho-metalation can enable subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the formation of complex biaryl structures. Similarly, the introduction of halogen atoms can provide a handle for further functionalization through various cross-coupling reactions.

Emerging Research Avenues in Fluorine Chemistry and Carbamate Applications

The field of fluorine chemistry continues to expand rapidly, with a growing interest in the development of novel fluorinated molecules with unique biological and material properties. Fluorinated carbamates, such as this compound, are expected to play an increasingly important role in this area.

Emerging research avenues may include the development of new catalytic methods for the synthesis and functionalization of fluorinated carbamates, as well as the exploration of their applications in areas such as asymmetric catalysis and the synthesis of novel polymers. Furthermore, the unique electronic properties of the difluorophenyl group may be exploited in the design of new materials with tailored optical and electronic properties. The continued exploration of the chemistry of this compound and related compounds is poised to yield exciting new discoveries and applications in the years to come.

Q & A

Synthesis and Optimization

Basic: What are the critical parameters to consider during the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate? Methodological Answer:

  • Reaction Conditions : Use tert-butoxycarbonyl (Boc) protecting group chemistry under anhydrous conditions. Monitor temperature (typically 0–25°C) to avoid side reactions like deprotection or hydrolysis .
  • Catalyst Selection : Employ coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carbamate formation .
  • Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced : How can factorial design be applied to optimize reaction yield and purity? Methodological Answer:

  • Variable Screening : Use a 2^k factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2^3 design can evaluate interactions between temperature (20–40°C), solvent polarity (THF vs. DCM), and stoichiometry .
  • Response Surface Methodology (RSM) : After screening, apply RSM to identify optimal conditions. Computational tools like ICReDD’s reaction path search algorithms can predict energy barriers and guide experimental validation .

Stability and Reactivity

Basic : What storage conditions ensure the compound’s stability? Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture, as hydrolysis of the Boc group can occur .
  • Incompatibilities : Separate from strong acids/bases (e.g., TFA or NaOH) and oxidizing agents to prevent decomposition .

Advanced : How to assess kinetic stability under varying pH and temperature? Methodological Answer:

  • Accelerated Stability Testing : Conduct stress tests at elevated temperatures (40–60°C) and pH extremes (pH 2–12). Monitor degradation via HPLC-MS to identify breakdown products and calculate activation energy (Ea) using the Arrhenius equation .
  • Computational Prediction : Use quantum mechanical calculations (e.g., DFT) to model hydrolysis pathways and predict vulnerable bonds .

Analytical Characterization

Basic : Which techniques are essential for confirming the compound’s structure? Methodological Answer:

  • NMR Spectroscopy : Use ^1H and ^13C NMR to verify substitution patterns (e.g., fluorine atoms at 3,5-positions and tert-butyl group integration) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring detection of [M+H]⁺ or [M+Na]⁺ ions .

Advanced : How can advanced spectroscopy resolve ambiguities in regiochemistry? Methodological Answer:

  • 2D NMR (NOESY, HSQC) : Identify spatial proximities between protons (e.g., fluorine-phenyl vs. tert-butyl group orientation) .
  • X-ray Crystallography : If crystallizable, determine absolute configuration and intermolecular interactions .

Toxicity and Safety

Basic : What safety protocols are mandatory during handling? Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced : How to design in vitro assays to evaluate cellular toxicity? Methodological Answer:

  • Cell Viability Assays : Use HepG2 or HEK293 cells exposed to varying concentrations (1–100 µM). Measure IC₅₀ via MTT or resazurin assays .
  • Metabolite Profiling : Identify toxic degradation products using LC-MS/MS and compare with computational toxicity predictions (e.g., ADMETlab) .

Data Contradictions and Validation

Basic : How to address discrepancies in reported solubility data? Methodological Answer:

  • Reproducibility Checks : Repeat experiments under standardized conditions (e.g., USP buffer systems). Compare with literature using the same solvents (e.g., DMSO, ethanol) .
  • Control Experiments : Include reference compounds (e.g., tert-butyl carbamate analogs) to validate analytical methods .

Advanced : What statistical approaches resolve conflicting reaction mechanism hypotheses? Methodological Answer:

  • Bayesian Analysis : Weigh experimental vs. computational data (e.g., activation energies from DFT vs. kinetic studies) to assign likelihoods to competing mechanisms .
  • Isotope Labeling : Use deuterated or ^13C-labeled reagents to trace reaction pathways via NMR or MS .

Computational Integration

Basic : Which software tools predict the compound’s spectroscopic properties? Methodological Answer:

  • NMR Prediction : Tools like ACD/Labs or MestReNova simulate ^1H/^13C shifts using empirical databases .
  • Molecular Dynamics : GROMACS or AMBER can model solvation effects on stability .

Advanced : How to combine machine learning with experimental data for reaction optimization? Methodological Answer:

  • Feature Engineering : Train models on descriptors (e.g., solvent polarity, catalyst electronegativity) to predict yields. Validate via high-throughput robotic screening .
  • Active Learning : Iteratively update models with new experimental data to refine predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.